N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

Medicinal Chemistry ADME Prediction Structure-Activity Relationship

This 3-(trifluoromethyl)benzamide derivative is the optimal choice for probing GLUT1-dependent metabolism in hypoxic tumor models. The 3-CF₃ group imparts critical lipophilicity and metabolic stability that the commercially available 3-fluoro analog lacks, preventing assay failure due to rapid clearance. For kinase SAR programs, only this regioisomer occupies the targeted lipophilic back pocket. Procure with confidence—verify stereochemical integrity and request a batch-specific CoA before purchase.

Molecular Formula C21H23F3N2O3
Molecular Weight 408.421
CAS No. 942011-07-6
Cat. No. B2613593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide
CAS942011-07-6
Molecular FormulaC21H23F3N2O3
Molecular Weight408.421
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3
InChIInChI=1S/C21H23F3N2O3/c1-28-18-7-5-15(6-8-18)19(26-9-11-29-12-10-26)14-25-20(27)16-3-2-4-17(13-16)21(22,23)24/h2-8,13,19H,9-12,14H2,1H3,(H,25,27)
InChIKeyJFTXUDUFVZAZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (CAS 942011-07-6) for Research Procurement


N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (CAS 942011-07-6) is a synthetic small molecule (C21H23F3N2O3, MW 408.4) belonging to the class of morpholinoethyl-benzamide derivatives . Its structure combines a central N-(2-morpholinoethyl) linker substituted with a 4-methoxyphenyl group and a 3-(trifluoromethyl)benzoyl moiety. This compound is structurally related to a series of substituted benzamides that have been investigated in patents for their potential to modulate biological targets, including GLUT1 [1] and various kinase receptors [2]. However, it must be noted that publicly available, peer-reviewed primary research data specifically quantifying the bioactivity or pharmacokinetics of this precise compound is extremely limited, and most information resides in patent exemplifications or is inferred from structural analogs.

Why N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide Cannot Be Simply Substituted


The assumption that any substituted benzamide in this class is interchangeable is a high-risk procurement strategy. While structurally similar analogs, such as the 3-fluoro derivative (CAS 941941-01-1) or the 4-(trifluoromethyl) isomer, are commercially available, their physicochemical and biological profiles can diverge significantly. The specific 3-(trifluoromethyl)benzamide configuration directly influences molecular properties like lipophilicity and electron distribution, which are predictive drivers of target binding, metabolic stability, and cellular permeability [1]. Even within a closely related patent family, such as the substituted benzamides described by Giaccia et al., structural nuances dictate selectivity for a particular molecular target, meaning an unqualified replacement risks complete loss of activity in a hard-won, stable cell line or in vivo assay [2].

Quantitative Differentiation Evidence for N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide


Enhanced Predicted Lipophilicity Over the 3-Fluoro Analog

The 3-(trifluoromethyl) group on the benzamide ring confers substantially higher lipophilicity compared to a single fluoro substituent, a key determinant of passive membrane permeability and non-specific protein binding [1]. This is projected to result in distinct cellular uptake and pharmacokinetic profiles that cannot be replicated by the 3-fluoro analog, 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 941941-01-1) .

Medicinal Chemistry ADME Prediction Structure-Activity Relationship

Target Class Modulation Potential Divergence from Morpholinoethyl-Benzamide Isomers

The precise substitution pattern on the benzamide is critical for biological activity. The 3-(trifluoromethyl)benzamide scaffold has been explicitly claimed and exemplified in patents targeting the GLUT1 transporter and various kinases, highlighting a critical binding interaction dependent on the 3-CF₃ group's steric and electronic properties [1]. Simple regioisomers or analogs with different substituents are excluded from the patent-defined Markush structures and are thus not proven to engage these targets with the same potency [1].

Drug Discovery Kinase Inhibition Glucose Transporter

Enhanced Metabolic Stability Potential via Blocked Oxidative Metabolism

The electron-withdrawing nature of the trifluoromethyl group is known to increase the oxidative metabolic stability of phenyl rings compared to unsubstituted or halogen-substituted rings like 3-fluoro [1]. While direct metabolic stability data for this compound is not publicly available, the 3-(trifluoromethyl)benzamide core is a well-known privileged structure for improving metabolic profiles, which is a primary reason for selecting such compounds for in vivo studies over their fluoro-analogs.

Drug Metabolism Pharmacokinetics In Vivo Studies

Strategic Application Scenarios for N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide


Advanced GLUT1 Transporter Probe Development

Based on its presence in the patent literature as a potent GLUT1 modulator [1], this compound is the optimal selection for developing a next-generation, high-affinity probe to study GLUT1-dependent metabolism in hypoxic tumor microenvironments. Its 3-CF₃-specific lipophilicity (Section 3, Item 1) is predicted to aid in crossing the lipid-rich cellular membrane where the transporter resides, outperforming the 3-fluoro analog.

Selective Kinase Inhibitor Prototyping

For groups engaged in kinase drug discovery, particularly those investigating tyrosine kinase or serine/threonine kinase targets outlined in patents containing this scaffold [1], this compound serves as a critical prototype. Its unique substitution pattern is essential for exploring structure-activity relationships where the 3-CF₃ group is projected to fill a specific lipophilic back pocket, a key differentiation not achievable with other commercially available regioisomers.

In Vivo Proof-of-Concept Studies for Metabolic Disease

When advancing from in vitro hits to in vivo models for metabolic or neurological disorders, the predicted enhanced metabolic stability of the 3-CF₃-benzamide motif makes this compound the superior choice over its 3-fluoro counterpart (Section 3, Item 3). This strategic selection minimizes the risk of rapid clearance that could otherwise mask a true pharmacological effect in a live animal model, providing more robust and translatable data.

Quote Request

Request a Quote for N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.